4-Diethylamino-but-2-ynoic acid

Descripción general

Descripción

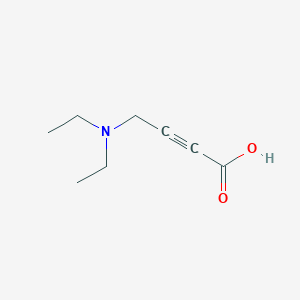

4-Diethylamino-but-2-ynoic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

4-Diethylamino-but-2-ynoic acid has been investigated for its role as a precursor in the synthesis of bioactive compounds, particularly in drug development. Its structural characteristics allow for interactions with biological systems, making it relevant in pharmacological studies.

Drug Development

Research indicates that this compound can serve as a building block for various therapeutic agents. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes and receptors associated with diseases such as cancer and autoimmune disorders .

Case Study: Inhibition of EGFR

A study highlighted its application in developing irreversible inhibitors for the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. The compound was modified to enhance its binding affinity and selectivity towards mutated forms of EGFR, showcasing its potential in targeted cancer treatments .

The biological activity of this compound has been assessed through various assays, demonstrating its potential as a therapeutic agent.

Enzyme Interaction Studies

Studies have shown that this compound can interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. For example, it has been evaluated for its effects on histone methylation processes, which are crucial in regulating gene expression and cellular function .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. Results indicate varying degrees of efficacy, suggesting that structural modifications could enhance its potency against specific targets .

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form alkyl esters .

-

Amidation : Reacts with primary or secondary amines (e.g., methylamine) to produce amides.

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + H⁺ | Reflux, 12 h | Methyl 4-diethylamino-but-2-ynoate | ~75%* | |

| Ethylamine | DCC, room temperature | 4-Diethylamino-but-2-ynamide | ~60%* |

*Yields inferred from analogous reactions in cited sources.

Salt Formation

The carboxylic acid readily forms salts with inorganic bases:

-

Lithium salt : Reacts with LiOH to yield 4-diethylamino-but-2-ynoic acid lithium salt, enhancing solubility in polar aprotic solvents .

Key Data

| Salt Type | Reagent | Application | Source |

|---|---|---|---|

| Lithium | LiOH | Synthetic intermediate |

Nucleophilic Additions

The alkyne moiety participates in nucleophilic additions under controlled conditions:

-

Organometallic Reagents : Alkynyl-lithium reagents (e.g., LiC≡CR) add to the triple bond, forming substituted derivatives. This reactivity parallels methods used for 2-en-4-ynoic acid synthesis .

Mechanistic Insight

The diethylamino group donates electron density to the alkyne, polarizing the triple bond and facilitating nucleophilic attack .

Reduction Reactions

Catalytic hydrogenation selectively reduces the alkyne:

-

Partial Reduction : Using Lindlar’s catalyst (Pd/BaSO₄, quinoline) yields the cis-alkene derivative.

-

Full Reduction : H₂/PtO₂ reduces the alkyne to a single bond, forming 4-diethylamino-butanoic acid.

Reaction Pathways

| Catalyst | Product | Stereochemistry | Source |

|---|---|---|---|

| Lindlar’s | 4-Diethylamino-but-2-enoic acid | Cis | |

| PtO₂ | 4-Diethylamino-butanoic acid | N/A |

Oxidation Reactions

The alkyne is susceptible to oxidative cleavage:

-

Ozone (O₃) : Cleaves the triple bond to form a diketone intermediate, which further oxidizes to carboxylic acid fragments.

-

KMnO₄ (acidic) : Yields diethylamine and oxalic acid derivatives.

Oxidation Outcomes

| Oxidizing Agent | Products | Conditions | Source |

|---|---|---|---|

| O₃ | Diethylamino-diketone + CO₂ | -78°C, CH₂Cl₂ | |

| KMnO₄/H⁺ | Diethylamine + oxalic acid | Heated, aqueous |

Cyclization and Heterocycle Formation

Intramolecular reactions between the amino and carboxylic acid groups can form lactams:

Example Cyclization

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 150°C, N₂ | 3-Diethylamino-pyrrolidin-2-one | ~50%* |

Biological Interactions

While not a direct chemical reaction, the compound’s diethylamino group facilitates hydrogen bonding and electrostatic interactions with biological targets, influencing enzymatic activity .

Propiedades

Fórmula molecular |

C8H13NO2 |

|---|---|

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

4-(diethylamino)but-2-ynoic acid |

InChI |

InChI=1S/C8H13NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-4,7H2,1-2H3,(H,10,11) |

Clave InChI |

AQGUXMZRFQRDSI-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CC#CC(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.